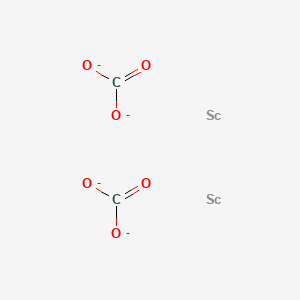
Scandium(III) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(III) carbonate, also known as scandium tricarbonate, is an inorganic compound with the chemical formula ( \text{Sc}_2(\text{CO}_3)_3 ). It is a white, crystalline solid that is relatively insoluble in water. This compound is primarily used in research and industrial applications due to its unique properties and the scarcity of scandium in nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium(III) carbonate can be synthesized through the reaction of scandium salts with sodium carbonate or ammonium carbonate. The general reaction is as follows: [ \text{2ScCl}_3 + 3\text{Na}_2\text{CO}_3 \rightarrow \text{Sc}_2(\text{CO}_3)_3 + 6\text{NaCl} ] This reaction is typically carried out in an aqueous solution at room temperature. The this compound precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: Industrial production of this compound often involves the extraction of scandium from ores such as thortveitite or from the by-products of uranium refining. The extracted scandium is then converted to scandium oxide, which is subsequently reacted with carbon dioxide to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Scandium(III) carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form scandium oxide and carbon dioxide. [ \text{Sc}_2(\text{CO}_3)_3 \rightarrow \text{2Sc}_2\text{O}_3 + 3\text{CO}_2 ]
Acid-Base Reactions: this compound reacts with acids to form scandium salts and carbon dioxide. [ \text{Sc}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Temperature: Decomposition reactions typically require elevated temperatures, while acid-base reactions can occur at room temperature.
Major Products:
Scandium Oxide: Formed during decomposition.
Scandium Salts: Formed during acid-base reactions.
Wissenschaftliche Forschungsanwendungen
Scandium(III) carbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the synthesis of scandium-based catalysts, which are employed in various organic reactions.
Materials Science: this compound is used in the production of high-strength, lightweight materials, such as scandium-aluminum alloys, which are used in aerospace and sports equipment.
Optical Sensors: It is utilized in the development of optical sensors for detecting scandium ions in environmental and biological samples.
Medical Research: Scandium compounds, including this compound, are being investigated for their potential use in cancer treatment and imaging.
Wirkmechanismus
The mechanism of action of scandium(III) carbonate primarily involves its ability to release scandium ions in solution. These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, scandium ions can substitute for other metal ions, potentially inhibiting enzyme activity and disrupting cellular processes . Additionally, scandium ions can form complexes with organic molecules, which can be utilized in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Scandium Oxide (Sc2O3): A white solid used in high-temperature ceramics and glass.
Scandium Chloride (ScCl3): A hygroscopic compound used in the preparation of other scandium salts and as a catalyst.
Scandium Nitrate (Sc(NO3)3): A compound used in the synthesis of scandium-based materials and in research applications.
Uniqueness: Scandium(III) carbonate is unique due to its carbonate anion, which imparts different chemical properties compared to other scandium compounds. For example, it can undergo decomposition to release carbon dioxide, a property not shared by scandium oxide or scandium chloride .
Eigenschaften
CAS-Nummer |
51299-79-7 |
|---|---|
Molekularformel |
CH2O3Sc |
Molekulargewicht |
106.981 g/mol |
IUPAC-Name |
carbonic acid;scandium |
InChI |
InChI=1S/CH2O3.Sc/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
VULYCJKXPIRIEQ-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] |
Kanonische SMILES |
C(=O)(O)O.[Sc] |
Verwandte CAS-Nummern |
51299-79-7 5809-49-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















